

Chemical and Regulatory Data for Isosarpan

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Compound Focus: Isosarpan

CAS No.: 57063-25-9

Cat. No.: S560634

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The following table summarizes the key identifiers and structural components of **Isosarpan** as listed in the U.S. National Library of Medicine's MeSH database [1].

Data Category	Details
MeSH Unique ID	C019444
CAS Registry Number	57063-25-9
Chemical Composition	A mixture of Raubasin and Pipratecol [1].
Mapped Headings	Drug Combinations; Piperazines; Yohimbine [1].
Primary Use	Used in the treatment of tinnitus and noted to affect cerebrovascular circulation [1].

Structural Modification Pathways for Alkaloids

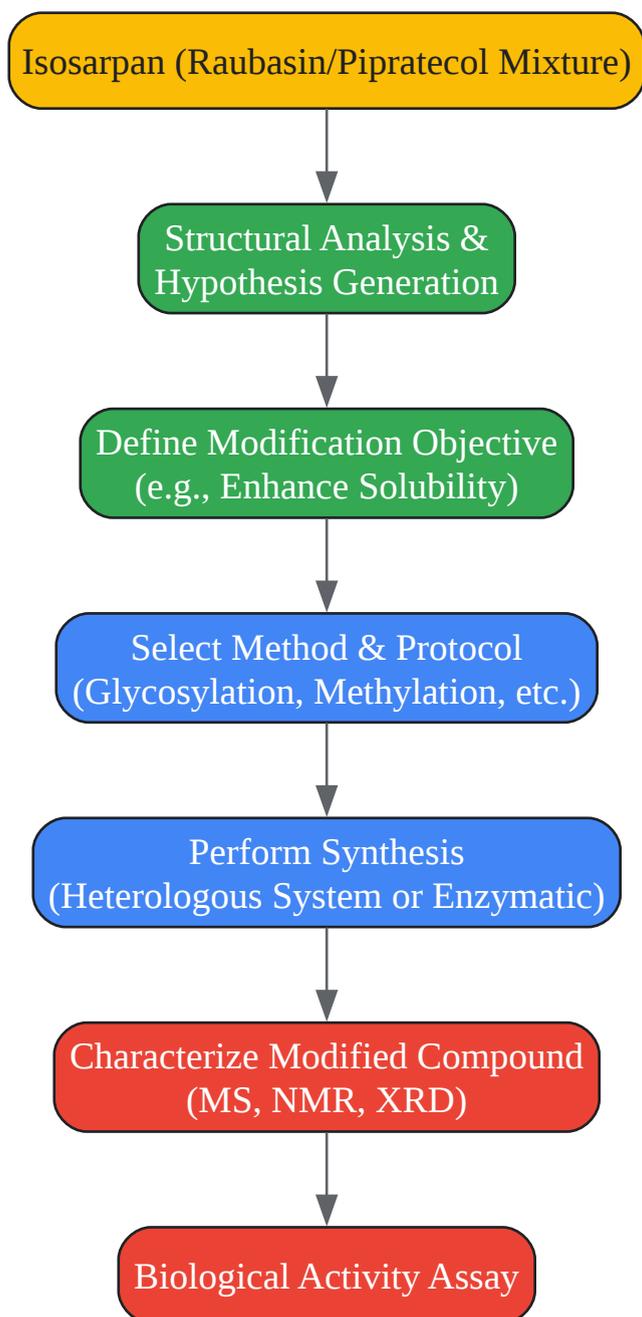
Isosarpan is classified among alkaloids, which are nitrogen-containing compounds known for diverse biological activities [2]. The biological properties of alkaloids are largely determined by specific **chemical transformations** to their core structures [2]. The table below outlines common enzymatic modification pathways that are relevant for compounds like **Isosarpan**.

Modification Type	Functional Effect	General Experimental Context
Glycosylation	Addition of sugar moieties; can enhance solubility and alter bioactivity [2].	Incubating the alkaloid with specific glycosyltransferases and activated sugar donors (e.g., UDP-glucose).
Methylation	Addition of methyl groups; often catalyzed by O-methyltransferases; can modify receptor binding [2].	Using S-adenosylmethionine (SAM) as a methyl donor in the presence of a suitable methyltransferase enzyme.
Oxidation	Can introduce hydroxyl groups or form new rings; significantly alters chemical scaffold [2].	Employing cytochrome P450 enzymes or other oxidases under controlled buffer conditions.
Acylation	Addition of acyl groups (e.g., acetyl); can change the molecule's lipophilicity and stability [2].	Reaction with acyl-CoA esters in a buffered solution, often facilitated by acyltransferases.
Reduction	Conversion of functional groups (e.g., carbonyl to hydroxyl); can affect molecular interactions [2].	Using specific reductases with co-factors like NADPH in an appropriate reaction buffer.

These methodologies are **generalized** from research on plant alkaloid biochemistry [2]. Applying them to **Isosarpan** would require identifying the specific enzymes that recognize its Raubasin and Yohimbine-related structures.

Research Workflow for Investigating Alkaloid Modifications

Based on the general principles of investigating alkaloid modifications [2] and modern protocol representation [3], the logical workflow for a research program on a compound like **Isosarpan** can be summarized as follows. The diagram illustrates the key stages, from initial analysis to application.



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Limitations and Research Direction

The information available on **Isosarpan** is limited. The MeSH record confirms its status as a mixture but does not provide high-resolution structural data or specific biosynthetic enzyme information [1]. To advance research, the following directions are recommended:

- **Deepened Structural Characterization:** The first step would be to obtain pure **Isosarpan** and conduct advanced structural analyses (e.g., high-resolution mass spectrometry, X-ray crystallography) to fully elucidate its molecular architecture.
- **Biosynthetic Pathway Elucidation:** Research could focus on identifying the plant or synthetic pathways that produce Raubasin and Pipratecol, and the enzymes involved. This would provide the necessary tools for targeted modification.
- **Application of Modern Protocols:** Following structured experimental protocol frameworks, such as the SIRO (Sample, Instrument, Reagent, Objective) model, would ensure that any experimental work is reproducible and well-documented [3].

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